Furan-3-carbohydrazide

説明

Contextual Significance of Furan-Containing Heterocycles in Organic Chemistry

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom, and it is a fundamental structural motif in a vast number of natural products and synthetic compounds. jrespharm.comresearchgate.net Its presence is associated with a wide spectrum of biological and pharmaceutical properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. jrespharm.comresearchgate.net The oxygen atom within the furan ring can act as a hydrogen bond acceptor, enabling interactions with biological targets like enzymes and receptors. jrespharm.comresearchgate.net This inherent biological relevance has established furan and its derivatives as privileged scaffolds in drug design and development. nih.govnih.gov The furan ring system is a core component in many biologically active molecules, making it a pharmacologically significant pharmacophore. researchgate.net

Role of Carbohydrazide (B1668358) Scaffolds in Synthetic Methodologies and Chemical Biology

The carbohydrazide group (-CONHNH2) is a versatile functional group that serves as a crucial intermediate in the synthesis of various heterocyclic compounds. jocpr.com Hydrazide derivatives are of considerable interest due to their utility as precursors for biologically active substances that play a significant role in medicinal chemistry. jocpr.com The carbohydrazide structure contains two hydrogen bond donor sites and two electron-donating groups, which contribute to its diverse pharmaceutical applications. jrespharm.com This scaffold is frequently utilized in the synthesis of Schiff bases, azetidinones, and other heterocyclic systems known to exhibit a range of biological effects, including antibacterial, antifungal, and antitubercular activities. jocpr.comprimescholars.com The hydrazide moiety can provide a hydrogen bonding domain that is essential for interactions with amino acid residues in biological targets. mdpi.comresearchgate.net

Overview of Research Trajectories for Furan-3-carbohydrazide and its Derivatives

Research involving this compound primarily focuses on its use as a versatile starting material for the synthesis of more complex molecules. A common synthetic route involves the condensation reaction of this compound with various aldehydes and ketones to form Schiff bases or N-acylhydrazones. rdd.edu.iq These derivatives are then investigated for their potential biological activities.

Key research trajectories include:

Synthesis of Schiff Bases: Condensation of this compound with substituted aldehydes, such as 2-hydroxy benzaldehyde, yields Schiff bases that can act as ligands for the formation of metal complexes. rdd.edu.iq

Formation of N-Acylhydrazones: Reaction with various carbonyl compounds produces N-acylhydrazone derivatives. These compounds are explored for a wide range of biological activities, including anticancer and antimicrobial properties. For instance, derivatives of 2-methylthis compound (B1301015) have been synthesized and investigated for their potential as anticancer and antimicrobial agents.

Development of Novel Heterocycles: this compound serves as a precursor for constructing other heterocyclic systems. For example, it can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives and spirothiazolidinones. mdpi.comnih.gov A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were prepared from 2-methylthis compound and evaluated for antiviral activity. nih.gov

Investigation of Biological Activity: A significant portion of research is dedicated to evaluating the biological potential of this compound derivatives. Studies have demonstrated activities such as:

Anticancer Activity: Certain carbohydrazide derivatives bearing a furan moiety have shown cytotoxic effects against cancer cell lines like A549 human lung cancer cells. jrespharm.comdergipark.org.tr

Antimicrobial Activity: Derivatives have been tested against various bacterial and fungal strains. nih.gov Furan-3-carboxamides, for example, have exhibited significant in vitro antimicrobial activity. nih.gov

Antiviral Activity: Some furan-based compounds derived from this compound have shown potential as antiviral agents, particularly against influenza viruses. nih.gov

The synthesis of these derivatives often involves straightforward condensation reactions, sometimes under reflux conditions in solvents like ethanol (B145695). mdpi.com

Scope and Objectives of Academic Inquiry into this compound Chemistry

The academic inquiry into this compound chemistry is driven by the goal of developing novel compounds with significant therapeutic potential. The primary objectives of this research include:

Drug Design and Discovery: A central aim is to design and synthesize new molecules based on the this compound scaffold that can serve as effective therapeutic agents. nih.govnih.gov This includes creating derivatives with potential anticancer, antimicrobial, and antiviral properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov By modifying different parts of the molecule, such as the substituents on the furan ring or the groups attached to the hydrazide moiety, scientists can identify the structural features that are crucial for efficacy and selectivity. nih.govnih.gov

Synthesis of Novel Heterocyclic Systems: There is a continued interest in using this compound as a building block for creating new and complex heterocyclic compounds that may possess unique chemical and biological properties. nih.govjocpr.com

Exploration of New Applications: While much of the focus is on medicinal chemistry, research also explores the use of these compounds in other areas, such as the development of new materials.

Data from Research Findings

The following tables summarize key data from research on this compound and its derivatives.

Table 1: Synthesis and Characterization of this compound Derivatives

| Derivative Class | Synthetic Method | Precursors | Characterization Methods | Reference |

|---|---|---|---|---|

| Schiff Bases | Condensation Reaction | This compound, Aldehydes/Ketones | IR, NMR, Elemental Analysis | jrespharm.comrdd.edu.iq |

| N-Acylhydrazones | Condensation Reaction | 2-Methylthis compound, Aldehydes | IR, NMR | |

| 1,3,4-Oxadiazoles | Oxidative Cyclization | This compound derivatives | IR, NMR, Mass Spectrometry | mdpi.comijcce.ac.ir |

Table 2: Reported Biological Activities of this compound Derivatives

| Derivative | Biological Activity | Target/Model | Key Finding | Reference |

|---|---|---|---|---|

| Carbohydrazides with furan moiety | Anticancer | A549 lung cancer cells | Compound 3e showed significant anticancer effects with an IC50 value of 43.38 µM. | jrespharm.comdergipark.org.tr |

| 2-Methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]this compound | Anticancer | Cancer cell lines | Exhibits cytotoxic effects against various cancer cell lines. | |

| N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides | Antiviral | Influenza A/H3N2 virus | Analogues 3c and 3d showed potent activity with an EC50 value of about 1 µM. | nih.gov |

| Benzothis compound derivatives | Antimycobacterial | M. tuberculosis H37Rv | Showed promising antimycobacterial activity. | nih.gov |

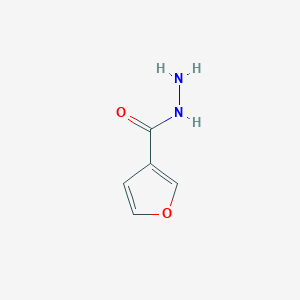

Structure

2D Structure

3D Structure

特性

IUPAC Name |

furan-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKYTUTUYYBJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan 3 Carbohydrazide and Its Advanced Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Furan-3-carbohydrazide

A retrosynthetic analysis of this compound (I) reveals several logical disconnection points that inform its synthetic design. The most apparent disconnection is at the amide bond of the carbohydrazide (B1668358) moiety. This C-N bond can be retrosynthetically cleaved to identify two primary precursor types: a furan-3-carbonyl derivative (II) and hydrazine (B178648) (III).

This leads to two main forward synthetic strategies:

Direct Acylation of Hydrazine: This approach involves the reaction of a suitable furan-3-carbonyl precursor, such as an ester or an acyl chloride, with hydrazine.

Functional Group Interconversion (FGI): This strategy involves preparing the furan-3-carboxylic acid and then converting it into a more reactive species to facilitate the formation of the carbohydrazide.

The furan-3-carbonyl precursor (II) can be further disconnected. A common precursor is furan-3-carboxylic acid (IV), which itself can be synthesized through various methods, often involving the construction of the furan (B31954) ring or the introduction of a carboxyl group onto a pre-existing furan scaffold.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound is most commonly achieved through the reaction of a furan-3-carboxylic acid derivative with hydrazine.

Direct Amidation and Hydrazinolysis Approaches

The most direct and widely employed method for the synthesis of this compound is the hydrazinolysis of a corresponding furan-3-carboxylate ester. Typically, an alkyl ester of furan-3-carboxylic acid, such as ethyl or methyl furan-3-carboxylate, is refluxed with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695). pharmajournal.net This reaction is generally high-yielding and provides a straightforward route to the desired product.

For instance, the reaction of ethyl furan-3-carboxylate with hydrazine hydrate in ethanol proceeds under reflux to yield this compound. pharmajournal.net This method is advantageous due to the commercial availability of the starting esters and the simplicity of the procedure.

Direct amidation of furan-3-carboxylic acid with hydrazine is also a viable, though less common, approach. This typically requires the use of a coupling agent to activate the carboxylic acid, or conversion of the acid to a more reactive derivative in a separate step.

| Starting Material | Reagent | Conditions | Product | Reference |

| Ethyl furan-3-carboxylate | Hydrazine hydrate | Ethanol, Reflux | This compound | pharmajournal.net |

| Furan-3-carboxylic acid | Hydrazine hydrate | Coupling Agent | This compound |

Functional Group Interconversions Leading to the Carbohydrazide Moiety

A common strategy is the conversion of furan-3-carboxylic acid to furan-3-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is highly electrophilic and reacts readily with hydrazine, often at room temperature, to afford this compound in good yield.

Another functional group interconversion involves the formation of a furan-3-carbonyl azide (B81097). researchgate.netdtic.mil This can be achieved by reacting furan-3-carbonyl chloride with sodium azide. The resulting carbonyl azide can then be reacted with hydrazine. However, this method is less common for the synthesis of the simple carbohydrazide and is more often employed in Curtius rearrangements to form other nitrogen-containing functionalities.

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product | Reference |

| Furan-3-carboxylic acid | Thionyl chloride (SOCl₂) | Furan-3-carbonyl chloride | Hydrazine hydrate | This compound | google.com |

| Furan-3-carbonyl chloride | Sodium azide (NaN₃) | Furan-3-carbonyl azide | Hydrazine hydrate | This compound | researchgate.netdtic.mil |

Derivatization Strategies via the Hydrazide Functionality

The true synthetic utility of this compound is realized in its subsequent derivatization. The hydrazide moiety serves as a versatile handle for constructing a wide range of more complex molecular architectures through condensation and cyclization reactions.

Synthesis of Furan-3-carbohydrazone Derivatives through Condensation Reactions

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding N-acylhydrazones, also known as furan-3-carbohydrazones. chemicalbook.com This reaction is typically carried out by refluxing equimolar amounts of this compound and the carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). aaronchem.com The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization. These derivatives are of significant interest due to their wide range of biological activities.

| This compound | Carbonyl Compound | Conditions | Product Type | Reference |

| This compound | Aromatic Aldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(Arylmethylene)this compound | aaronchem.com |

| This compound | Aliphatic Ketone | Ethanol, Reflux | N'-(Alkylidene)this compound | chemicalbook.com |

Cyclocondensation Reactions for Fused Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Thiadiazoles, Pyrazoles)

The carbohydrazide functionality is a key precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions.

1,3,4-Oxadiazoles: this compound can be converted into 2,5-disubstituted-1,3,4-oxadiazoles through several methods. One common approach involves the reaction of the carbohydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). pharmajournal.net Another method is the oxidative cyclization of an N-acylhydrazone derivative.

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound can be achieved by reacting the carbohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide. rcsi.sciencemdpi.com This initially forms a dithiocarbazate salt, which can then be cyclized under acidic or basic conditions to yield the thiadiazole ring, often with a thiol substituent at the 2-position.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from this compound through condensation with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters. rsc.orgnih.govmdpi.com The reaction, known as the Knorr pyrazole synthesis, involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazole ring. The reaction conditions can be tuned to control the regioselectivity of the product when using unsymmetrical dicarbonyl compounds.

| Heterocycle | Reagents | General Conditions | Product | Reference |

| 1,3,4-Oxadiazole (B1194373) | Aromatic Acid, POCl₃ | Reflux | 2-(Furan-3-yl)-5-aryl-1,3,4-oxadiazole | pharmajournal.net |

| 1,3,4-Thiadiazole | 1. Carbon Disulfide, KOH; 2. Acid/Base | Ethanol, Reflux | 5-(Furan-3-yl)-1,3,4-thiadiazole-2-thiol | rcsi.sciencemdpi.com |

| Pyrazole | β-Diketone (e.g., Acetylacetone) | Ethanol, Reflux | 1-(Furan-3-carbonyl)-3,5-dimethyl-1H-pyrazole | rsc.orgmdpi.com |

Acylation, Sulfonylation, and Alkylation of the Hydrazide Group

The hydrazide group (-CONHNH₂) of this compound is a potent nucleophile, making it a prime site for derivatization through acylation, sulfonylation, and alkylation. These transformations are fundamental in building molecular complexity and modulating the electronic and steric properties of the parent molecule.

Acylation is a common strategy, typically achieved by reacting the hydrazide with acylating agents like acid chlorides or anhydrides. For instance, treatment of carbohydrazide derivatives with acetic anhydride (B1165640) can lead to the formation of acetylated products. nih.govsemanticscholar.org In some cases, this acylation is a key step in subsequent cyclization reactions. The reaction of a carbohydrazide with 5-nitrofuran-2-carbonyl chloride under anhydrous conditions using a base such as triethylamine (B128534) is another example of N-acylation, yielding a diacylhydrazine derivative. vulcanchem.com

Sulfonylation introduces a sulfonyl group, often by reacting the hydrazide with a sulfonyl chloride in the presence of a base like pyridine (B92270). ajgreenchem.com This reaction is crucial for synthesizing derivatives containing sulfonamide moieties, which are important pharmacophores. For example, various carbohydrazide derivatives can be reacted with p-toluenesulfonyl chloride in a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) with pyridine to afford the corresponding N-sulfonylated products. ajgreenchem.com

Alkylation of the hydrazide group can be more complex, with the potential for substitution on either nitrogen atom. N-alkylation has been achieved using alkyl halides, such as reacting a hydrazide derivative with 4-fluorobenzyl bromide. vulcanchem.com More advanced, catalyst-mediated methods have also been developed. A ruthenium complex, for example, can catalyze the mono- or dialkylation of acyl hydrazides using alcohols via a borrowing hydrogen strategy, offering an efficient and atom-economical route to N-alkylated hydrazides. acs.org

The table below summarizes representative transformations of the hydrazide group.

| Transformation | Reagent(s) | Conditions | Product Type | Reference(s) |

| Acylation | Acetic Anhydride | Pyridine, 24h | Acetyl derivative | semanticscholar.org |

| Acylation | 5-Nitrofuryl-2-carbonyl chloride, Triethylamine | Anhydrous | Diacylhydrazine | vulcanchem.com |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane/Ethyl Acetate | N'-Sulfonyl-carbohydrazide | ajgreenchem.com |

| Alkylation | 4-Fluorobenzyl bromide | - | N-Alkyl-carbohydrazide | vulcanchem.com |

| Catalytic Alkylation | Alcohols, Ru-catalyst | - | N-Alkyl-carbohydrazide | acs.org |

Transformations Involving the Furan Nucleus of this compound Derivatives

The furan ring in this compound derivatives is an electron-rich aromatic system, susceptible to various transformations that can significantly alter the core structure. These include substitution reactions on the ring and more complex annulation and rearrangement processes.

Electrophilic and Nucleophilic Substitutions on the Furan Ring

Due to the electron-donating nature of the oxygen heteroatom, the furan ring is highly activated towards electrophilic aromatic substitution . These reactions generally occur at the C-2 or C-5 position, as the carbocation intermediates are more stabilized by resonance compared to attack at C-3 or C-4. onlineorganicchemistrytutor.comst-andrews.ac.uk If the C-2 position is occupied (as in 2-methylthis compound (B1301015) derivatives), electrophilic substitution, such as nitration or sulfonation, is directed to the C-5 position. vulcanchem.com Common reagents for these transformations must be mild to prevent polymerization of the reactive furan ring. vulcanchem.com For example, nitration can be carried out with nitric acid in acetic anhydride, and sulfonation can be achieved using a sulfur trioxide-pyridine complex. vulcanchem.com Halogenation, such as bromination, can be performed using reagents like N-bromosuccinimide. researchgate.net

Nucleophilic substitution on the electron-rich furan ring is less common but can be achieved, particularly through an addition-elimination or vinylic nucleophilic substitution (SNV) pathway on suitably activated furan derivatives. doi.org For instance, the reaction of a furan derivative with a nucleophile like a thiol can lead to sulfenylated products under basic conditions. doi.org

Ring Annulation and Rearrangement Reactions

The this compound scaffold is a valuable precursor for ring annulation reactions, where the existing furan ring is fused to a new ring system. The hydrazide moiety is often instrumental in these transformations. Cyclization of carbohydrazide derivatives can lead to the formation of various five-membered heterocycles. For example, treating thiosemicarbazone derivatives (obtained from the carbohydrazide) with acetic anhydride leads to the formation of 4,5-dihydro-1,3,4-thiadiazoles. nih.govsemanticscholar.org Similarly, carboethoxyhydrazones of furan-3-carboxylates can be cyclized to 1,2,3-thiadiazoles using thionyl chloride in a process known as the Hurd-Mori reaction. researchgate.net

More complex annulations include the construction of larger ring systems. A Rhodium(I)-catalyzed [4+2] annulation between furan-fused cyclobutanones and alkynes has been reported for assembling fully-substituted phenolic structures fused to a furan ring. rsc.org Visible-light-promoted [4+2] annulation reactions between phenylbenzofurans and dibromonaphthoquinones have also been used to create anthracenone-furans. nih.gov

Rearrangement reactions can also occur, leading to significant structural reorganization. Under acidic conditions, certain furan-hydrazone derivatives can undergo intramolecular rearrangement, potentially involving protonation of the furan ring followed by a nucleophilic attack from another part of the molecule to form new bicyclic or tricyclic systems. arabjchem.org The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a proposed pathway for some of these transformations, particularly in furanone systems which are structurally related. arabjchem.org

Catalyst-Mediated and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and the adoption of green chemistry principles to minimize environmental impact. The synthesis of this compound and its derivatives has benefited from both approaches.

Catalyst-mediated reactions are prevalent in this area. Simple acid catalysis, often using a few drops of glacial acetic acid, is widely employed to facilitate the condensation reaction between this compound and various aldehydes or ketones to form hydrazone derivatives. ajgreenchem.comvulcanchem.com Metal catalysts are also used; for example, boron trifluoride etherate can catalyze the acylation of furans with acid anhydrides. google.com

Green chemistry approaches aim to make syntheses more environmentally benign. A significant advancement is the use of water as a reaction solvent, eliminating the need for volatile and often toxic organic solvents. One study reported the successful synthesis of N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides simply by refluxing the reactants in water, without any added catalyst. preprints.org Other catalyst-free syntheses have been developed by carrying out reactions in ethanol at reflux. tandfonline.com Another key green technique is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. sapub.org This method has been applied to the synthesis of various pyrazole and triazole derivatives starting from furan carbohydrazides. bohrium.comekb.egtandfonline.com

The table below highlights several catalyst-mediated and green synthetic methods.

| Methodology | Catalyst/Condition | Reaction Type | Advantages | Reference(s) |

| Acid Catalysis | Glacial Acetic Acid | Condensation (Hydrazone formation) | Simple, effective | ajgreenchem.comvulcanchem.com |

| Lewis Acid Catalysis | Boron Trifluoride Etherate | Acylation | Catalytic amount needed | google.com |

| Green Solvent | Water | Condensation | Environmentally benign, simple workup | preprints.org |

| Catalyst-Free | Ethanol, Reflux | Multicomponent Reaction | No catalyst cost/contamination | tandfonline.com |

| Microwave Irradiation | Microwave Reactor | Cyclization/Condensation | Reduced reaction time, high yields | sapub.orgekb.egtandfonline.com |

Structural Elucidation and Conformational Analysis of Furan 3 Carbohydrazide and Its Derivatives

Spectroscopic Methodologies for Structure Confirmation

Spectroscopic methods are fundamental in confirming the identity and structural features of furan-3-carbohydrazide and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to analyze the molecular framework, identify functional groups, and determine molecular weight.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of furan (B31954) carbohydrazide (B1668358) derivatives. In deuterated solvents like DMSO-d6, ¹H-NMR spectra typically show characteristic signals that confirm the compound's structure. For instance, the amide (–NH) and hydrazide (–NH) protons often appear as distinct, exchangeable signals in the downfield region, typically between δ 10.0 and δ 13.8 ppm. jrespharm.comnih.govmdpi.com The protons on the furan ring and any aromatic substituents resonate in the aromatic region (δ 6.5-8.5 ppm), with their specific chemical shifts and coupling constants providing information about their substitution patterns. jrespharm.com

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Determination

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within furan carbohydrazide derivatives. The spectra consistently show characteristic absorption bands that confirm the hydrazide structure. Strong, sharp absorption bands observed in the range of 1630 to 1700 cm⁻¹ are attributed to the carbonyl (C=O) stretching vibrations of the amide group. jrespharm.commdpi.com The N-H stretching vibrations of the amide and hydrazide moieties typically appear as one or more bands in the region of 3100 to 3400 cm⁻¹. jrespharm.com For hydrazone derivatives, a characteristic band for the imine (C=N) bond is also observed, usually around 1560–1625 cm⁻¹. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds. The technique provides a highly accurate mass measurement of the molecular ion peak ([M+H]⁺), which can be compared to the calculated theoretical value, often matching to within ±0.0001 mass units. nih.govmdpi.com This analysis definitively verifies the elemental composition and molecular weight of the target molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, offering precise data on bond lengths, angles, and the spatial arrangement of atoms in the solid state. This technique has been crucial for understanding the three-dimensional architecture of several furan carbohydrazide derivatives.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallographic studies of furan carbohydrazide derivatives confirm their existence in the keto form. For example, in N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the C=O bond length is approximately 1.226(2) Å, which is characteristic of a formal double bond. nih.gov The N-N single bond length is typically around 1.38 Å, while the C=N imine double bond in hydrazone derivatives is shorter, at approximately 1.28 Å. iucr.orgiucr.org

| Bond | Length (Å) |

|---|---|

| C=O | 1.229 (avg) |

| N-N | 1.3846 (14) |

| C=N | 1.2832 (17) |

| C-N (amide) | 1.3383 (17) |

| Compound Derivative | Dihedral Angle (°) | Reference |

|---|---|---|

| N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide | 5.53 / 14.96 | nih.gov |

| N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide | 34.47 | iucr.org |

| N′-[(E)-3-Bromo-5-chloro-2-hydroxybenzylidene]furan-2-carbohydrazide | 17.2 | iucr.org |

Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks, Crystal Packing)

The crystal packing of furan carbohydrazide derivatives is predominantly stabilized by a network of intermolecular hydrogen bonds. The amide N-H group is a consistent hydrogen bond donor, typically forming N—H···O hydrogen bonds with the carbonyl oxygen atom of an adjacent molecule. scispace.com This interaction often links molecules into chains or layers.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound and its derivatives is a key aspect of their structural chemistry. As established by both NMR and X-ray diffraction, hydrazone derivatives consistently adopt the E stereochemistry about the C=N double bond. researchgate.netnih.goviucr.org

The molecules generally exhibit a keto-amine tautomeric form in the solid state. core.ac.uknih.gov The conformation is also defined by the torsion angles within the carbohydrazide backbone. The atoms of the core carbohydrazide fragment (C-CO-NH-N=C) tend to be coplanar. iucr.org The orientation of the furan ring relative to the rest of the molecule can vary, leading to different dihedral angles as noted previously. In solution, the barrier to rotation around the N-C(O) amide bond can be low enough to allow for an equilibrium between different rotamers (conformers), such as the synperiplanar and antiperiplanar forms, which is often detectable by NMR spectroscopy. chemrxiv.orgpeerj.com This conformational flexibility in solution contrasts with the more rigid, ordered structure observed in the crystalline solid state.

Computational and Theoretical Investigations of Furan 3 Carbohydrazide System

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of Furan-3-carbohydrazide from first principles. These methods, such as Density Functional Theory (DFT), allow for the detailed analysis of the molecule's electronic properties.

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP) surface.

Frontier Molecular Orbitals (HOMO & LUMO): The energy and distribution of HOMO and LUMO are critical indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO is associated with the nucleophilic character of a molecule, while the LUMO relates to its electrophilic character. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the this compound system, the furan (B31954) ring, with its lone-pair-donating oxygen atom, and the hydrazide moiety, with its nitrogen atoms, are expected to significantly influence the distribution of these orbitals.

Electrostatic Potential Surfaces (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. In this compound, the carbonyl oxygen and the nitrogen atoms of the hydrazide group are expected to be regions of high negative potential, making them likely sites for hydrogen bond acceptance and interaction with electrophiles.

While specific DFT calculations for the parent this compound are not extensively detailed in the literature, these theoretical methods are routinely applied to its derivatives to rationalize their biological activities and guide further synthesis.

This compound is a key intermediate in the synthesis of more complex molecules, such as 1,3,4-oxadiazoles and various Schiff bases. Computational chemistry can elucidate the mechanisms of these reactions by calculating the potential energy surface, identifying transition states, and determining activation energies. This allows for a deeper understanding of reaction pathways and can help in optimizing reaction conditions, such as temperature and catalysts, to improve yields and selectivity. For instance, theoretical studies can model the condensation reaction between this compound and an aldehyde to form a hydrazone, detailing the energetic profile of the addition and subsequent dehydration steps.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific biological target, such as an enzyme or a protein receptor. This method is instrumental in drug discovery and has been applied to derivatives of this compound to explore their therapeutic potential.

Studies have been conducted on 1,3,4-oxadiazole (B1194373) derivatives synthesized from this compound to assess their antimycobacterial activity. scirp.orggoogle.com In one such study, these derivatives were docked into the active site of the enzyme dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. scirp.orggoogle.com DHFR is a well-established target for antimicrobial agents. The docking simulations predicted that the compounds fit effectively within the active site of the enzyme, suggesting a potential mechanism for their observed biological activity. scirp.orggoogle.com

The stability of a ligand-receptor complex is determined by the intermolecular interactions formed within the binding pocket. For the this compound-derived oxadiazoles (B1248032) docked with DHFR, the computational analysis revealed several key interactions: scirp.orggoogle.com

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation.

π-σ and π-alkyl Interactions: The aromatic furan ring and other phenyl substituents on the derivatives were found to engage in these types of interactions with non-polar residues in the active site. scirp.orggoogle.com

The binding affinity is often quantified by a scoring function, which estimates the binding free energy. The calculated binding free energies for a series of these derivatives were found to be in a range that indicates a sufficient affinity for the DHFR enzyme. scirp.orggoogle.com

| Compound Derivative | Binding Free Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|

| Derivative 3a | -7.0 to -9.2 (range for series 3a-g) | Hydrogen bonds, van der Waals, π-σ, π-alkyl |

| Derivative 3b | -7.0 to -9.2 (range for series 3a-g) | Hydrogen bonds, van der Waals, π-σ, π-alkyl |

| Derivative 3c | -7.0 to -9.2 (range for series 3a-g) | Hydrogen bonds, van der Waals, π-σ, π-alkyl |

| Derivative 3d | -7.0 to -9.2 (range for series 3a-g) | Hydrogen bonds, van der Waals, π-σ, π-alkyl |

| Derivative 3e | -7.0 to -9.2 (range for series 3a-g) | Hydrogen bonds, van der Waals, π-σ, π-alkyl |

| Derivative 3f | -7.0 to -9.2 (range for series 3a-g) | Hydrogen bonds, van der Waals, π-σ, π-alkyl |

| Derivative 3g | -7.0 to -9.2 (range for series 3a-g) | Hydrogen bonds, van der Waals, π-σ, π-alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of newly designed molecules and for understanding the structural features required for a desired biological effect.

A three-dimensional QSAR (3D-QSAR) study using the Comparative Molecular Field Analysis (CoMFA) method was performed on a series of N,N′-diacylhydrazine derivatives containing the this compound moiety to investigate their antifungal activities. mdpi.com CoMFA calculates the steric and electrostatic fields around each molecule in a training set and correlates these fields to the observed biological activity.

The developed CoMFA model demonstrated good predictive power, with a cross-validated coefficient (q²) of 0.61 and a conventional correlation coefficient (r²) of 0.858. mdpi.com This indicates a robust relationship between the 3D structural features and the antifungal activity of the compounds.

The analysis of the CoMFA model revealed the relative contributions of the steric and electrostatic fields to the biological activity. The results showed that the steric field contributed 70.2%, while the electrostatic field contributed 29.8%. mdpi.com This suggests that the size and shape of the substituents are the dominant factors influencing the antifungal activity of these this compound derivatives, with electrostatic properties playing a secondary but still significant role. The visual representation of the CoMFA results through contour maps can guide chemists in modifying the lead structures to enhance activity, for example, by adding bulky groups in sterically favored regions or electronegative/electropositive groups in electrostatically favored regions.

| Parameter | Value |

|---|---|

| Cross-validated Coefficient (q²) | 0.61 |

| Conventional Correlation Coefficient (r²) | 0.858 |

| Steric Field Contribution | 70.2% |

| Electrostatic Field Contribution | 29.8% |

Selection and Calculation of Molecular Descriptors

To quantitatively describe the physicochemical properties of the this compound system and its derivatives, a variety of molecular descriptors are calculated using theoretical methods such as Density Functional Theory (DFT). These descriptors are fundamental for building Quantitative Structure-Activity Relationship (QSAR) models.

Commonly employed quantum chemical descriptors for furan-containing carbohydrazides include:

E_HOMO (Highest Occupied Molecular Orbital Energy): This descriptor is associated with the electron-donating ability of a molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to an appropriate acceptor.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This descriptor relates to the electron-accepting ability of a molecule. Lower E_LUMO values indicate a greater propensity to accept electrons.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, this descriptor is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

LogP (Logarithm of the partition coefficient): This value indicates the lipophilicity of a compound, a critical factor in its pharmacokinetic profile.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties.

Table 1: Calculated Molecular Descriptors for Representative Furan Carbohydrazide (B1668358) Analogs

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | LogP | TPSA (Ų) |

| Analog A | -6.54 | -1.23 | 5.31 | 3.45 | 1.2 | 85.6 |

| Analog B | -6.89 | -1.56 | 5.33 | 4.12 | 1.5 | 85.6 |

| Analog C | -7.12 | -1.87 | 5.25 | 2.98 | 1.8 | 85.6 |

Note: The data in this table is illustrative and based on typical values found for analogous furan carbohydrazide derivatives in computational studies. It does not represent experimentally verified data for this compound itself.

Development and Validation of Predictive Models for Biological Activity (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For the this compound system, QSAR studies on analogous furan-3-carboxamides have been conducted to predict their antimicrobial activity. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of furan carbohydrazide derivatives with experimentally determined biological activities (e.g., minimum inhibitory concentration) is chosen.

Descriptor Calculation: A wide range of molecular descriptors (quantum chemical, topological, etc.) are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds.

For a series of furan-3-carboxamides, a QSAR investigation found a correlation between various physicochemical parameters and their antimicrobial activity. researchgate.net While a specific QSAR model for this compound is not available in the reviewed literature, the principles from related structures suggest that a combination of electronic and steric descriptors would likely be important for predicting its biological activity.

Table 2: Example of a Hypothetical QSAR Model for the Biological Activity of Furan Carbohydrazide Analogs

| Statistical Parameter | Value |

| R² | 0.85 |

| Q² | 0.72 |

| F-statistic | 45.6 |

| Standard Error | 0.15 |

Note: This table represents a hypothetical, yet plausible, set of validation statistics for a QSAR model of furan carbohydrazide analogs, illustrating the type of data generated in such studies.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For the this compound system, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with biological targets.

Conformational Sampling:

This compound possesses several rotatable bonds, allowing it to adopt various conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. Understanding the preferred conformations is crucial as it dictates the three-dimensional shape of the molecule and its ability to fit into the binding site of a protein. Studies on related carbohydrazide structures have shown that the planarity between the furan ring and the hydrazide moiety can be influenced by intermolecular hydrogen bonding.

Binding Stability:

If a biological target for this compound is known or predicted, MD simulations can be employed to model the ligand-protein complex. These simulations can assess the stability of the binding pose obtained from molecular docking studies. Key parameters analyzed during MD simulations of a ligand-protein complex include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent manner.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked throughout the simulation to identify key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.

Mechanistic Investigations of Biological Activities of Furan 3 Carbohydrazide Derivatives in Vitro Focus

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Tubulin Polymerization Inhibition, Cyclooxygenase Inhibition)

A primary mechanism of action for many Furan-3-carbohydrazide derivatives is the inhibition of specific enzymes, with tubulin polymerization being a key target. mdpi.comnih.gov These compounds interfere with the assembly of microtubules, which are crucial for mitosis, leading to anticancer effects. mdpi.comnih.gov

In vitro studies have demonstrated that certain furan-based carbohydrazide (B1668358) derivatives significantly suppress tubulin polymerization. mdpi.comnih.gov For instance, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) was identified as a potent inhibitor of tubulin polymerization. nih.gov Further synthetic modifications of this parent molecule led to derivatives like 27b, 27d, and 27i, which exhibited comparable or even stronger tubulin inhibition activities. nih.gov Another study highlighted two furan-based derivatives, a pyridine (B92270) carbohydrazide (compound 4) and an N-phenyl triazinone (compound 7), which showed 53% and 71% inhibition of β-tubulin polymerization, respectively, at their IC₅₀ concentrations. nih.gov

The anticancer activity of these derivatives often correlates with their ability to inhibit tubulin. For example, some carbohydrazide derivatives bearing a furan (B31954) moiety demonstrated significant cytotoxic activity against A549 lung cancer cells, with compound 3e showing a notable IC₅₀ value of 43.38 µM. researchgate.net While the primary focus has been on tubulin, the broader class of hydrazide derivatives has also been explored as inhibitors for other enzymes, such as carbonic anhydrases, where they act as bidentate zinc binders. nih.gov Kinetic analyses, often employing methods like the Lineweaver-Burk plot, help to determine the mode of inhibition, such as competitive, uncompetitive, or mixed-type inhibition. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | Cell Line | Inhibition Data | Source |

|---|---|---|---|---|

| Pyridine carbohydrazide (4) | β-tubulin | MCF-7 | 53% polymerization inhibition | nih.gov |

| N-phenyl triazinone (7) | β-tubulin | MCF-7 | 71% polymerization inhibition | nih.gov |

| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) | Tubulin | A549 | Potent polymerization inhibitor | nih.gov |

| Thiophenyl Indole (B1671886) Derivative (6i) | Tubulin | COLO 205 | LC₅₀ = 71 nM | rsc.org |

| Thiophenyl Indole Derivative (6i) | Tubulin | SK-MEL-5 | LC₅₀ = 75 nM | rsc.org |

| Carbohydrazide Derivative (3e) | Not Specified | A549 | IC₅₀ = 43.38 µM | researchgate.net |

Receptor Binding and Modulation Assays (In Vitro)

The biological activity of this compound derivatives is also mediated through their binding to and modulation of specific receptors. In vitro receptor binding assays are crucial for determining the affinity and specificity of these compounds for their targets. researchgate.netnih.gov These assays typically use radiolabeled ligands to quantify the binding of a compound to a receptor preparation, which can be derived from cell lines or commercial membranes. researchgate.netnih.gov

For this compound derivatives that act as tubulin inhibitors, molecular docking simulations consistently predict that they bind at the colchicine (B1669291) site of tubulin. nih.govnih.govrsc.org This binding site is a key regulatory location for microtubule dynamics. The interaction at the colchicine site prevents the polymerization of α- and β-tubulin heterodimers into microtubules, thereby disrupting cellular processes that depend on a dynamic microtubule network. nih.gov The simulation results align with experimental findings for numerous indole-based tubulin inhibitors, reinforcing the proposed mechanism of action. nih.gov The strength of this binding can be quantified through parameters like the inhibition constant (Ki), which provides a measure of the ligand's affinity for the receptor. researchgate.net

Cellular Pathway Modulation in Controlled Cell Line Experiments (e.g., Cell Cycle Arrest, Apoptosis Induction Mechanisms in vitro)

By inhibiting key molecular targets like tubulin, this compound derivatives trigger significant downstream effects on cellular pathways, which have been extensively studied in controlled cell line experiments. The most prominent of these effects are cell cycle arrest and the induction of apoptosis (programmed cell death). mdpi.comnih.gov

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov This leads to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov Studies on various cancer cell lines, including MDA-MB-231 triple-negative breast cancer and A549 lung cancer cells, have confirmed that treatment with these derivatives leads to a significant accumulation of cells in the G2/M phase. nih.govnih.govrsc.org

Prolonged G2/M arrest often culminates in the activation of apoptotic pathways. nih.govnih.gov this compound derivatives have been shown to be potent inducers of apoptosis. mdpi.comnih.gov In MDA-MB-231 cells, treatment with certain thiophenyl carbohydrazide derivatives led to a marked increase in both early and late apoptotic cells. nih.gov For instance, derivative 6i increased the percentage of late apoptotic cells to 18.8%, compared to just 1.5% in untreated cells. nih.gov The intrinsic mitochondrial pathway of apoptosis is often implicated. This is supported by ELISA experiments showing that treatment with these compounds can lead to a significant increase in the levels of pro-apoptotic proteins like p53 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

Table 2: Cellular Effects of this compound Derivatives in Vitro

| Compound/Derivative | Cell Line | Effect | Mechanism | Source |

|---|---|---|---|---|

| Thiophenyl Derivatives (6i, 6j) | MDA-MB-231 | G2/M Cell Cycle Arrest | Tubulin Inhibition | nih.govrsc.org |

| Thiophenyl Derivative (6i) | MDA-MB-231 | Apoptosis Induction | Increase in late apoptotic cells to 18.8% | nih.gov |

| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) | A549 | G2/M Cell Cycle Arrest | Tubulin Inhibition | nih.gov |

| Pyridine carbohydrazide (4) | MCF-7 | G2/M Cell Cycle Arrest & Apoptosis | Induction of intrinsic mitochondrial pathway | mdpi.comnih.gov |

| N-phenyl triazinone (7) | MCF-7 | G2/M Cell Cycle Arrest & Apoptosis | Increase in p53 and Bax, decrease in Bcl-2 | mdpi.comnih.gov |

Structure-Based Ligand Design and Optimization Efforts

The development of potent this compound derivatives has been significantly accelerated by structure-based ligand design and computational methods. nih.gov These approaches use the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. nih.govnih.gov

Virtual screening of chemical libraries is a common starting point to identify novel derivatives. nih.gov For example, new 3-phenyl-1H-indole-2-carbohydrazide derivatives with antiproliferative activities were identified through a combination of CDRUG, structure-based virtual screening, and similarity searches. nih.gov Once a hit compound like furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) is identified, its structure serves as a template for further optimization. nih.gov

Synthetic modifications are then strategically planned to improve potency and pharmacokinetic properties. These efforts have focused on several areas:

Substitutions on the furan ring: Adding small groups to the furan moiety can enhance binding interactions. For instance, a 5-methoxy substitution on the furan ring of derivative 27b resulted in the strongest activity against the HepG2 cell line (IC₅₀ = 0.34 µM). nih.gov

Halogenation: Introducing halogen atoms, particularly bromine, at the R₁ position of the indole ring has been shown to yield prominent anticancer activities. Derivatives 27b-27d displayed very strong activities against the HuCCA-1 cell line, with IC₅₀ values below 0.5 µM. nih.gov

Alteration of Connectivity: Changing the point of attachment from a 2-furyl to a 3-furyl group was found to be a tolerable modification, maintaining biological activity. nih.gov

Molecular docking is used throughout this process to predict how these modifications will affect the binding of the ligand to its target, such as the colchicine site of tubulin. nih.gov

Pharmacophore Mapping and Scaffold Hopping Approaches

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. science.govnih.gov A pharmacophore model for a series of inhibitors typically includes features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. researchgate.netresearchgate.net By understanding these key features for this compound derivatives, researchers can design new molecules that fit the model, thereby increasing the probability of discovering potent compounds. science.govnih.gov

Scaffold hopping is a drug design strategy that aims to identify isofunctional molecules with structurally distinct core scaffolds. bhsai.orgnih.gov The goal is to discover novel chemotypes that retain the desired biological activity but may possess improved properties, such as better pharmacokinetics or reduced off-target effects. bhsai.orgdundee.ac.uk This approach involves replacing the central this compound core with a different chemical backbone while ensuring the new molecule still presents the key pharmacophoric features required for interaction with the biological target. researchgate.netuniroma1.it For example, a furan ring might be replaced by another heterocycle, or a ring structure might be opened or closed to create a fundamentally different scaffold. nih.gov This strategy is crucial for expanding chemical diversity and navigating around existing intellectual property. nih.gov

Furan 3 Carbohydrazide As a Versatile Building Block in Advanced Organic Synthesis

Synthesis of Complex Molecular Architectures Utilizing Furan-3-carbohydrazide Scaffold

The inherent reactivity of the carbohydrazide (B1668358) moiety, coupled with the aromatic nature of the furan (B31954) ring, makes this compound an ideal precursor for the synthesis of various heterocyclic systems. The nucleophilic nitrogen atoms of the hydrazide can readily participate in condensation and cyclization reactions with a variety of electrophilic partners, leading to the formation of new ring systems.

One notable application is in the synthesis of pyrazole (B372694) derivatives. While the reaction of furan-2,3-diones with hydrazines is a known route to pyrazole-3-carboxylic acids, the principle of utilizing a furan-based precursor with a hydrazine (B178648) moiety is central to these synthetic strategies asianpubs.org. For instance, the reaction of this compound with suitable diketones or their equivalents can be envisioned to produce furan-substituted pyrazoles, which are important pharmacophores in drug discovery.

Furthermore, this compound can serve as a key component in multicomponent reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex molecules. nih.govbeilstein-journals.orgnih.gov The ability of the hydrazide to react with aldehydes or ketones to form hydrazones, which can then undergo further in-situ reactions, opens up avenues for the rapid construction of diverse molecular scaffolds.

The furan ring itself can also be a site for further functionalization or can participate in cycloaddition reactions, although this is less common in the context of utilizing the carbohydrazide moiety for primary transformations. The combination of the furan scaffold and the reactive hydrazide group provides a powerful platform for the synthesis of fused heterocyclic systems, where the initial reaction at the hydrazide is followed by a subsequent cyclization involving the furan ring or its substituents. nih.govairo.co.inresearchgate.net

Application in Materials Chemistry and Polymer Science

Currently, there is limited specific research available that directly details the application of this compound in materials chemistry and polymer science. While furan-based compounds, in general, are utilized in the development of polymers and materials, the direct incorporation of this compound as a monomer or functional component in these applications is not well-documented in the reviewed literature. Broader research into furan derivatives has shown their potential in creating bio-based polymers and functional materials, suggesting that this compound could potentially be explored in these areas in the future.

Development of Hybrid Molecules through Linker Chemistry

The bifunctional nature of this compound, possessing both a heterocyclic core and a reactive hydrazide group, makes it an attractive linker for the development of hybrid molecules. The hydrazide moiety can be readily reacted with various functional groups, such as aldehydes, ketones, and carboxylic acids (or their activated derivatives), to form stable covalent bonds.

A significant application in this area is the synthesis of N,N'-diacylhydrazines. For example, this compound can be reacted with an acyl chloride, such as 2-(2,4-dichlorophenoxy)acetyl chloride, to form N′-[2-(2,4-Dichlorophenoxy)acetyl]this compound. asianpubs.orgnih.gov This reaction connects the furan-3-carbonyl moiety and the 2,4-dichlorophenoxyacetyl group through a diacylhydrazine linker. Such hybrid molecules are of interest in medicinal chemistry as they can combine the pharmacophoric features of two different molecular entities, potentially leading to compounds with novel or enhanced biological activities.

The general synthetic route for these hybrid molecules involves the straightforward acylation of this compound. The reaction conditions can be tailored based on the reactivity of the acylating agent. This approach allows for the systematic synthesis of a library of hybrid molecules with diverse substituents, facilitating structure-activity relationship (SAR) studies.

| Reactant 1 | Reactant 2 | Resulting Hybrid Molecule | Linker Type |

| This compound | 2-(2,4-Dichlorophenoxy)acetyl chloride | N′-[2-(2,4-Dichlorophenoxy)acetyl]this compound | Diacylhydrazine |

Design of Probes for Chemical Biology Research

This compound and its derivatives are emerging as valuable tools in the design of probes for chemical biology research. The ability to modify the molecule at both the furan ring and the hydrazide function allows for the introduction of reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement.

A notable example is the development of inhibitors for enzymes of pathogenic organisms. A derivative of this compound, (Z)-N'-(3,4-Dihydroxybenzylidene)-2-methylthis compound, has been identified as an inhibitor of SmNACE, an enzyme from the parasitic worm Schistosoma mansoni, which is responsible for schistosomiasis. researchgate.net This compound serves as a chemical probe to study the NAD salvage pathway in these parasites, and its inhibitory activity highlights the potential of the this compound scaffold in designing targeted therapeutic agents. By understanding how this molecule interacts with its target, researchers can gain insights into the parasite's biology and develop more effective treatments.

The synthesis of such probes often involves the condensation of this compound with a specific aldehyde or ketone to introduce a desired pharmacophore or a group that mimics a natural substrate of the target enzyme. The resulting hydrazone linkage is often crucial for the biological activity. The versatility of this synthetic approach allows for the creation of a range of probes to investigate different biological processes.

| This compound Derivative | Biological Target | Research Application |

| (Z)-N'-(3,4-Dihydroxybenzylidene)-2-methylthis compound | SmNACE (Schistosoma mansoni) | Probing the NAD salvage pathway, potential anti-parasitic agent development |

Emerging Research Frontiers and Future Perspectives

Exploration of Unconventional Reactivity of Furan-3-carbohydrazide

While the carbohydrazide (B1668358) moiety is well-known for its role in forming hydrazones and other amide-type linkages, current research is beginning to uncover less conventional reaction pathways. The furan (B31954) ring itself is an electron-rich heterocycle susceptible to a variety of electrophilic substitution reactions. pharmaguideline.com The interplay between the furan nucleus and the carbohydrazide group can lead to unique reactivity. For instance, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, which could be modulated by the electron-withdrawing nature of the carbohydrazide substituent. bohrium.com

Furthermore, the hydrazide functionality offers multiple nucleophilic sites, which can be exploited in domino reactions or intramolecular cyclizations to construct more complex heterocyclic systems. researchgate.net For example, reactions of furo[3,2-b]pyrrole-5-carboxhydrazides with various aldehydes and ketones have been studied to create novel fused heterocyclic systems. researchgate.net Such reactions, sometimes facilitated by microwave irradiation to reduce reaction times and increase yields, demonstrate the versatility of the carbohydrazide group as a building block for diverse molecular architectures. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound derivatives is poised to be revolutionized by the integration of flow chemistry and automated synthesis platforms. Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. nih.govucd.ie The multi-step synthesis of complex molecules, including active pharmaceutical ingredients, has been successfully demonstrated using modular flow systems where reagents are introduced sequentially. researchgate.netuc.pt

For the synthesis of this compound and its derivatives, flow chemistry could enable the safe handling of potentially hazardous reagents and intermediates. For instance, the nitration of furan derivatives, a key step in the synthesis of some biologically active compounds, can be performed more safely and efficiently in a continuous flow setup. nih.gov Automated platforms can further accelerate the discovery process by enabling high-throughput synthesis and screening of libraries of this compound derivatives, facilitating the rapid identification of compounds with desired properties.

Chemoinformatic-Driven Discovery of Novel this compound Derivatives

Chemoinformatics and computational chemistry are becoming indispensable tools in the rational design of novel molecules. In silico techniques, such as molecular docking, are being employed to predict the interaction of this compound derivatives with biological targets. nih.gov These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby saving time and resources.

Several studies have successfully utilized molecular docking to elucidate the mechanism of action of furan-carbohydrazide derivatives. For example, docking simulations have suggested that certain indole-carbohydrazide derivatives containing a furan moiety inhibit tubulin polymerization by binding at the colchicine (B1669291) site. nih.gov The calculated molecular descriptors from these studies can also predict pharmacokinetic profiles, helping to identify candidates with favorable drug-like properties. nih.gov This synergy between computational prediction and experimental synthesis accelerates the discovery of new and potent bioactive molecules.

Table 1: Examples of In Silico Studies on Furan-Carbohydrazide Derivatives

| Derivative Class | Biological Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Furanyl-3-phenyl-1H-indole-2-carbohydrazides | Tubulin | Molecular Docking | Prediction of binding at the colchicine site. | nih.gov |

| Furan hybrid molecules | N/A | In silico anti-inflammatory activity prediction | Correlation between lipophilicity and albumin protection. | mdpi.com |

Potential for Functional Material Development Beyond Biological Applications

The unique structural features of this compound make it a promising candidate for the development of novel functional materials. The furan ring, derivable from renewable biomass sources, positions it as a building block for sustainable polymers. bohrium.commdpi.com Furan-based polymers, including polyesters, polyamides, and epoxy resins, are gaining attention for their potential applications in various fields. bohrium.com The carbohydrazide moiety can act as a versatile linker or curing agent in polymerization reactions. connectchemicals.com For instance, poly(2,3-dihydrofuran) has been shown to be a strong, biorenewable, and degradable thermoplastic. nih.gov

Furthermore, the nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, suggesting its potential as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). nih.govwku.edu MOFs are highly porous materials with applications in gas storage, separation, and catalysis. nih.govrsc.org By carefully selecting the metal nodes and modifying the furan-carbohydrazide linker, it may be possible to design MOFs with tailored pore sizes and chemical functionalities for specific applications. The self-assembly of metal ions and organic ligands is a key principle in the formation of these frameworks. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Furan-3-carbohydrazide derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via condensation reactions between this compound and aldehydes/ketones. For example, 2-methyl-N’-[(E)-(4-propoxyphenyl)methylidene]this compound is formed by reacting this compound with 4-propoxyphenyl aldehyde under reflux in ethanol . Key variables include solvent polarity (e.g., ethanol enhances reaction rates), temperature (reflux conditions), and pH control to stabilize intermediates. Yield optimization often requires iterative adjustments of these parameters .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound compounds?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming molecular structure and purity. For crystallographic analysis, single-crystal X-ray diffraction (performed using SHELX software ) resolves spatial arrangements, as demonstrated for (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate, which crystallizes in the orthorhombic system (space group P212121) . Powder X-ray diffraction (PXRD) and FT-IR further validate phase purity and functional groups .

Q. How are hydrazone linkages in this compound derivatives stabilized during synthesis?

Hydrazone formation is pH-dependent: mildly acidic conditions (pH 4–6) favor protonation of the carbonyl oxygen, enhancing nucleophilic attack by hydrazide. Solvents like ethanol or methanol stabilize intermediates via hydrogen bonding. Post-synthesis, compounds are often recrystallized to remove unreacted starting materials .

Advanced Research Questions

Q. What strategies address low yields or impurities in this compound synthesis?

- Low yields : Optimize stoichiometry (excess aldehyde/ketone) and use high-boiling solvents (e.g., DMF) for prolonged reactions.

- Impurities : Employ column chromatography or preparative HPLC for purification. For example, 2,5-dimethyl-N’-[(1E)-1-phenylethylidene]this compound was isolated using silica gel chromatography with ethyl acetate/hexane eluents .

- Crystallization issues : Slow evaporation techniques (e.g., ethanol/water mixtures) improve crystal quality for XRD analysis .

Q. How can computational methods enhance the design of this compound derivatives with targeted biological activity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO energies) and hyperpolarizability for nonlinear optical (NLO) applications . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antiviral or antifungal activity. For instance, tetrahydro-β-carboline-3-carbohydrazide derivatives showed enhanced antiviral activity when substituted with chloro or fluoro groups .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-response assays : Validate activity thresholds using in vitro (e.g., TMV inhibition ) and in vivo models.

- Statistical validation : Apply ANOVA or t-tests to compare replicates. For example, compound 16 in Liu et al. (2014) exhibited TMV inhibition comparable to ribavirin at lower concentrations, confirmed via triplicate testing .

- Mechanistic studies : Use fluorescence quenching or molecular docking to identify binding interactions with biological targets (e.g., enzymes or viral capsids) .

Q. How do polymorphic forms of this compound derivatives influence material properties?

Polymorphs arise from varying crystallization conditions (e.g., solvent polarity, cooling rates). For NLO applications, noncentrosymmetric crystals (e.g., space group P212121) exhibit higher second-harmonic generation (SHG) efficiency than centrosymmetric forms. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds) driving polymorphism .

Methodological Notes

- Crystallography : Use SHELXL for refinement and SHELXD for phase solution in small-molecule studies .

- Biological Assays : Include positive controls (e.g., ribavirin) and validate results with LC-MS to rule out degradation .

- Computational Tools : Gaussian 09 for DFT; AutoDock Vina for docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。